{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Overview
Description
VPC-18005 is an inhibitor of the DNA-binding ETS domain, reducing migration and invasion rates of ERG expressing prostate cancer cells, and reducing metastasis in a zebrafish xenograft model.
Scientific Research Applications
Prostate Cancer Treatment
VPC-18005 has been identified as a potential therapeutic agent in the treatment of prostate cancer . It targets the DNA-binding ETS domain of ERG, a gene that is frequently altered in prostate cancer cases . By blocking the DNA binding of the ETS domain of ERG, VPC-18005 disrupts transcriptional activity, which can help to inhibit the progression of prostate cancer .
Inhibition of Cell Migration and Invasion
In addition to its potential use in cancer treatment, VPC-18005 has also been shown to reduce the migration and invasion rates of ERG expressing prostate cancer cells . This suggests that it could have broader applications in the treatment of metastatic cancers, where the inhibition of cell migration and invasion is a key therapeutic goal .
Metastasis Reduction
VPC-18005 has been demonstrated to reduce metastasis in a zebrafish xenograft model . This indicates that it could potentially be used to prevent or reduce the spread of cancer to other parts of the body .
ERG-Induced Transcription Inhibition
VPC-18005 has been found to inhibit ERG-induced transcription . This means that it could potentially be used to regulate gene expression in cases where ERG is overexpressed .
Direct Interaction with ERG-ETS Domain
The compound has been confirmed to directly interact with the ERG-ETS domain . This direct interaction is what allows VPC-18005 to disrupt the ERG binding to DNA and inhibit ERG-induced transcription .
Potential Use in Liver Fibrosis
Although not as extensively studied as its applications in cancer treatment, there is some evidence to suggest that VPC-18005 could potentially be used in the treatment of liver fibrosis . This is based on its ability to block the binding of DNA to the ETS domain of ERG, thereby disrupting transcriptional activity .
properties
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEAZCJUKPARQD-LZYBPNLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?
A: VPC-18005 is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, VPC-18005 demonstrated reduced metastasis formation in a zebrafish xenograft model. []
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